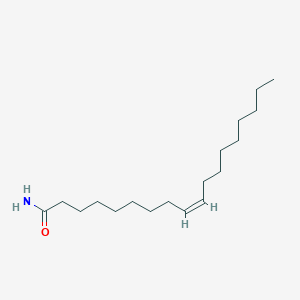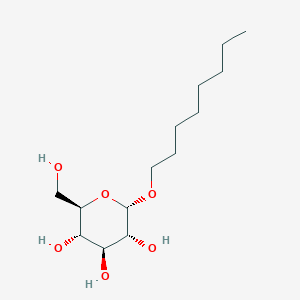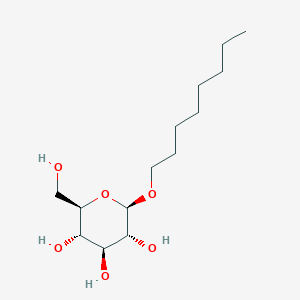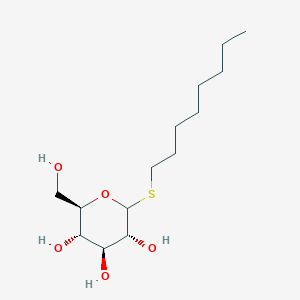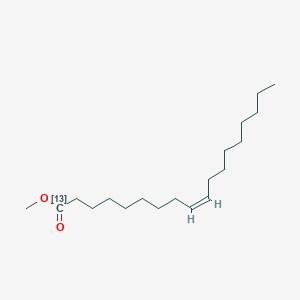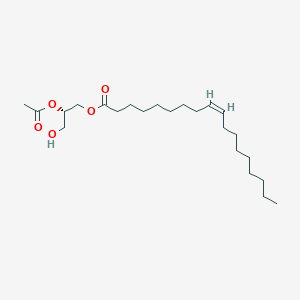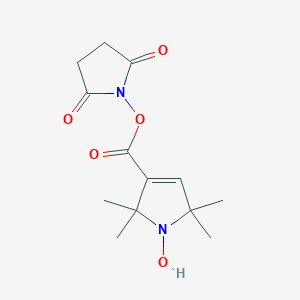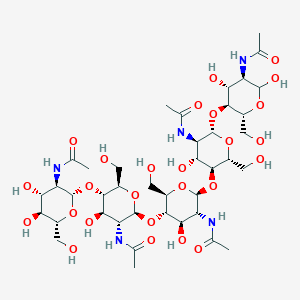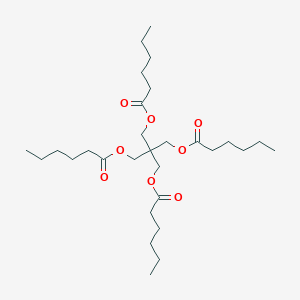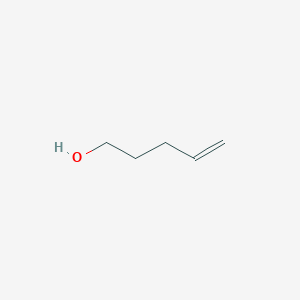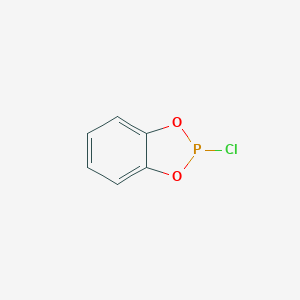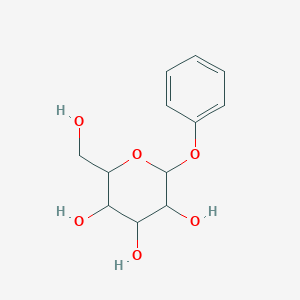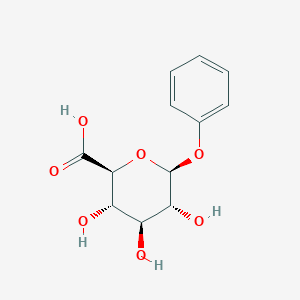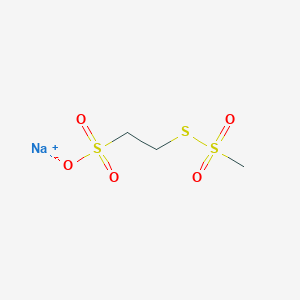
Sodium (2-sulfonatoethyl)methanethiosulfonate
描述
Synthesis Analysis
The synthesis of compounds related to Sodium (2-sulfonatoethyl)methanethiosulfonate often involves sulfonation processes and nucleophilic substitution reactions. For example, sodium sulfonate-functionalized poly(ether ether ketone)s are synthesized via aromatic nucleophilic substitution from sodium sulfonate-functionalized monomers, indicating the role of sulfonate groups in polymer synthesis processes (Wang, Chen, & Xu, 1998). Additionally, the BF3·OEt2-mediated coupling reaction of sodium sulfinates highlights a method for synthesizing thiosulfonates, which are crucial in the formation of S-S(O)2 bonds (Cao et al., 2018).
Molecular Structure Analysis
The molecular structure and characterization of sulfonate-containing compounds are essential for understanding their properties and applications. The sodium salt of a new sulfonate-containing water-soluble N-donor ligand, for instance, has been synthesized and characterized, demonstrating the importance of pi-pi stacking interactions in the self-assembly of these compounds in the solid state (Zhang & Liang, 2006).
Chemical Reactions and Properties
Chemical transformations, such as the heterogeneous OH oxidation of methanesulfonic acid and its sodium salt, reveal the compositional changes and chemical behavior of sulfonate salts in the atmosphere, offering insights into atmospheric chemistry and the lifecycle of organosulfur compounds (Kwong et al., 2018). The disproportionation coupling reaction of sodium sulfinates to form thiosulfonates illustrates another chemical property, showing the versatility of sodium sulfinates in chemical synthesis (Cao et al., 2018).
Physical Properties Analysis
The study of physical properties such as thermal stability, solubility, and glass transition temperatures of sodium sulfonate-functionalized polymers provides valuable information for their application in material science. The degree of substitution with sodium sulfonate groups significantly affects these properties, highlighting the impact of molecular structure on physical behavior (Wang, Chen, & Xu, 1998).
Chemical Properties Analysis
The review on the synthesis and applications of sodium sulfinates (RSO2Na) encapsulates the chemical properties of sodium sulfinates, emphasizing their role as versatile building blocks for the preparation of organosulfur compounds. These compounds are pivotal in S–S, N–S, and C–S bond-forming reactions, underlining the breadth of chemical properties and applications of sodium sulfinates (Reddy & Kumari, 2021).
科学研究应用
Application 1: Probing the Structures of Ion Channels and Transporters
- Summary of the Application: Sodium (2-Sulfonatoethyl)methanethiosulfonate is used to probe the structures of various proteins, including the acetylcholine receptor channel, the GABAA receptor channel, and lactose permease . These proteins are associated with membranes and play crucial roles in cellular function.
- Methods of Application: The specific methods of application can vary depending on the protein being studied. Generally, the compound is applied to the protein under investigation, and its effects on the protein’s structure and function are observed. The compound is particularly effective at probing native proteins associated with membranes .
- Results or Outcomes: The use of Sodium (2-Sulfonatoethyl)methanethiosulfonate can provide valuable insights into the structure and function of membrane-associated proteins. This can help researchers better understand the roles these proteins play in cellular function .
Application 2: Studying T-type Ca2+ Channels
- Summary of the Application: Sodium (2-Sulfonatoethyl)methanethiosulfonate has been used in the study of T-type Ca2+ channels . These channels are important in various physiological processes, including neuronal firing and cardiac function.
- Methods of Application: In one study, patch clamp recording of recombinant Cav3.2 currents revealed that Sodium (2-Sulfonatoethyl)methanethiosulfonate inhibits Cav3.2 current . The compound was applied along with other cysteine-modifying agents and a reactive oxygen species–producing neuropeptide, substance P (SP) .
- Results or Outcomes: The study found that Sodium (2-Sulfonatoethyl)methanethiosulfonate, along with other agents, inhibits Cav3.2 current to similar degrees. This inhibition is reversed by a reducing agent . This suggests that the compound can affect the function of T-type Ca2+ channels, which could have implications for understanding and treating neurological and cardiac disorders .
Application 3: Modulation of BKCa Channels
- Summary of the Application: Sodium (2-sulfonatoethyl)methanethiosulfonate is used to study the modulation of large conductance Ca2±activated K+ (BKCa) channels by the nitric oxide (NO) donor, S-nitroso-L-cysteine (NOCys) and other sulfhydryl-specific methanethiosulfonate (MTS) reagents .
- Methods of Application: The compound was applied to excised inside-out membrane patches of the guinea-pig taenia caeca. The effects of Sodium (2-sulfonatoethyl)methanethiosulfonate and other agents on BKCa channel activity were compared .
- Results or Outcomes: The study found that pre-exposure of membrane patches to Sodium (2-sulfonatoethyl)methanethiosulfonate or N-ethylmaleimide (NEM), a specific alkylating agent of cysteine sulfhydryls, prevented the excitatory actions of NOCys . This suggests that Sodium (2-sulfonatoethyl)methanethiosulfonate can affect the function of BKCa channels, which could have implications for understanding and treating various physiological disorders .
Application 4: S-nitroso-L-cysteine Activation of Ca2±activated K+ (BKCa) Channels
- Summary of the Application: Sodium (2-sulfonatoethyl)methanethiosulfonate is used to study the activation of Ca2±activated K+ (BKCa) channels by the nitric oxide (NO) donor, S-nitroso-L-cysteine (NOCys) and other sulfhydryl-specific methanethiosulfonate (MTS) reagents .
- Methods of Application: The compound was applied to excised inside-out membrane patches of the guinea-pig taenia caeca. The effects of Sodium (2-sulfonatoethyl)methanethiosulfonate and other agents on BKCa channel activity were compared .
- Results or Outcomes: The study found that pre-exposure of excised membrane patches to Sodium (2-sulfonatoethyl)methanethiosulfonate or N-ethylmaleimide (NEM), a specific alkylating agent of cysteine sulfhydryls, prevented the excitatory actions of NOCys . This suggests that Sodium (2-sulfonatoethyl)methanethiosulfonate can affect the function of BKCa channels, which could have implications for understanding and treating various physiological disorders .
安全和危害
未来方向
Sodium (2-sulfonatoethyl)methanethiosulfonate is a valuable tool in the study of cysteine residues on proteins, particularly those associated with membranes, including channels and transporters . Its use in combination with cysteine scanning mutagenesis to study non-cysteine residues offers promising future directions .
属性
IUPAC Name |
sodium;2-methylsulfonylsulfanylethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O5S3.Na/c1-10(4,5)9-2-3-11(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSYKLNULKPWIX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393166 | |
| Record name | MTSES | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2-sulfonatoethyl)methanethiosulfonate | |
CAS RN |
184644-83-5 | |
| Record name | MTSES | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



